2-Methoxy-4,6-dimethylaniline
Overview
Description
2-Methoxy-4,6-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to the benzene ring, along with an amino group (-NH₂)
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-4,6-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the compound can be prepared by the reaction of 2-methoxyaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Another method involves the reduction of nitro compounds. For example, 2-methoxy-4,6-dimethylnitrobenzene can be reduced to this compound using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of the corresponding nitro compound. This method involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The process is efficient and yields high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4,6-dimethylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions, often in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-Methoxy-4,6-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4,6-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the benzene ring influence the compound’s electronic properties, affecting its reactivity and binding affinity. The amino group can form hydrogen bonds and participate in nucleophilic reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
2-Methoxy-4,6-dimethylaniline can be compared with other similar compounds, such as:
2-Methoxyaniline: Lacks the additional methyl groups, resulting in different reactivity and applications.
4,6-Dimethylaniline:
2-Methoxy-4-methylaniline: Has only one methyl group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in the combination of the methoxy and methyl groups, which confer specific electronic and steric effects, making it valuable for targeted synthetic applications and research.
Properties
IUPAC Name |
2-methoxy-4,6-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-7(2)9(10)8(5-6)11-3/h4-5H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEPZXWWZZXMRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473424 | |
Record name | 2-Methoxy-4,6-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18087-07-5 | |
Record name | 2-Methoxy-4,6-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.